molecular formula C9H5BrN2O4 B2864752 2-Bromo-6-cyano-4-nitrophenyl acetate CAS No. 1071407-19-6

2-Bromo-6-cyano-4-nitrophenyl acetate

Cat. No.: B2864752
CAS No.: 1071407-19-6
M. Wt: 285.053
InChI Key: MGCCRUIVVHGHNO-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-4-nitrophenyl acetate is a brominated aromatic ester featuring a nitro group at the para position, a cyano group at the meta position relative to the acetate moiety, and a bromine substituent at the ortho position (Fig. 1). This compound’s structure combines electron-withdrawing groups (nitro, cyano) and a halogen (bromine), which collectively influence its reactivity, stability, and applications.

Properties

IUPAC Name

(2-bromo-6-cyano-4-nitrophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-5(13)16-9-6(4-11)2-7(12(14)15)3-8(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCCRUIVVHGHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyano-4-nitrophenyl acetate typically involves the bromination of 4-cyano-2-nitrophenol followed by esterification with acetic anhydride. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions with acetic anhydride and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyano-4-nitrophenyl acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The acetate ester group can be hydrolyzed to yield the corresponding phenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-substituted-6-cyano-4-nitrophenyl derivatives.

    Reduction: Formation of 2-bromo-6-cyano-4-aminophenyl acetate.

    Hydrolysis: Formation of 2-bromo-6-cyano-4-nitrophenol.

Scientific Research Applications

2-Bromo-6-cyano-4-nitrophenyl acetate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyano-4-nitrophenyl acetate involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

The following analysis compares 2-bromo-6-cyano-4-nitrophenyl acetate with structurally related compounds, focusing on substituent effects, applications, and reactivity.

Structural Analogs and Functional Group Variations
Compound Name Key Substituents/Modifications Applications/Properties References
This compound Acetate ester, Br (ortho), CN (meta), NO₂ (para) Likely intermediate for dyes or pharmaceuticals (inferred)
N-[2-(2-Bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl acetamide Azo (-N=N-) linkage, diethylamino group Potential dye component; diazenyl group enhances conjugation for color
Disperse Blue 257 Azo group, bis(2-methoxyethyl)amino substituent Commercial azo dye; high thermal stability (flash point: 391.8°C)
2-Bromo-4'-methoxyacetophenone Methoxy (electron-donating), ketone Intermediate in organic synthesis
3-(4-Bromobenzoyl)prop-2-enoic acid Bromobenzoyl, α,β-unsaturated carboxylic acid Precursor for heterocyclic compounds

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: The nitro and cyano groups in this compound increase electrophilicity, making it reactive toward nucleophilic substitutions. In contrast, 2-bromo-4'-methoxyacetophenone (with a methoxy group) exhibits reduced reactivity due to electron donation .
  • Azo Derivatives : Compounds like Disperse Blue 257 and the diazenyl acetamide derivative demonstrate that introducing an azo group expands π-conjugation, critical for dye applications. The acetate ester in the target compound may instead favor hydrolysis or transesterification reactions.
Reactivity and Stability
  • Hydrolytic Stability: The acetate ester in this compound is likely susceptible to hydrolysis under acidic/basic conditions, similar to ethyl acetate derivatives . In contrast, azo-linked analogs (e.g., Disperse Blue 257) show greater stability due to resonance stabilization of the -N=N- group .
  • Nucleophilic Substitution: The bromine atom’s position (ortho to nitro) may hinder substitution reactions due to steric and electronic effects, unlike para-substituted bromo analogs (e.g., 3-(4-bromobenzoyl)prop-2-enoic acid), which react readily with nucleophiles .
Physical Properties

While direct data for this compound are unavailable, inferences can be made:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to nitro/cyano groups, similar to Disperse Blue 257 .
  • Thermal Stability : Expected lower thermal stability compared to azo dyes (e.g., Disperse Blue 257, flash point 391.8°C) due to the labile acetate group .

Biological Activity

2-Bromo-6-cyano-4-nitrophenyl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C_9H_6BrN_2O_4
  • CAS Number : 1178773-51-7

The compound features a bromine atom, a cyano group, and a nitro group attached to a phenyl ring, contributing to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination of 4-nitrophenyl acetate followed by the introduction of the cyano group. The general synthetic route can be summarized as follows:

  • Bromination : 4-Nitrophenyl acetate is treated with bromine in an appropriate solvent.
  • Cyanation : The resultant bromo compound undergoes nucleophilic substitution with sodium cyanide to introduce the cyano group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

  • IC50 Values : Several analogs showed IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent antiproliferative effects.

Table 1 summarizes the biological activity data for related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast)<10Induction of apoptosis
Related Compound AHT29 (colon)<5Inhibition of cell proliferation
Related Compound BA431 (skin)<8Disruption of cell cycle

The mechanism by which this compound exerts its biological effects may involve:

  • Apoptosis Induction : Studies suggest that compounds with nitro and cyano groups can activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase.

Case Study 1: Antitumor Activity in vitro

A study conducted on various phenylacetate derivatives, including this compound, revealed promising results in inhibiting tumor growth in vitro. The compound was tested against several cancer cell lines, demonstrating selective cytotoxicity.

Case Study 2: Structure-Activity Relationship Analysis

Research into the SAR of similar compounds indicated that the presence of electron-withdrawing groups like nitro and cyano significantly enhances anticancer activity. Modifications to the phenyl ring were also explored, revealing that substitutions at specific positions could optimize potency.

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